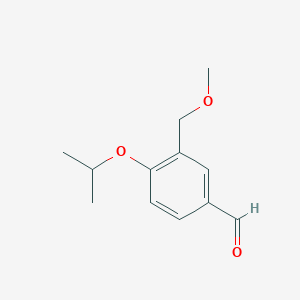

4-Isopropoxy-3-(methoxymethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Isopropoxy-3-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an isopropoxy group and a methoxymethyl group attached to a benzaldehyde core. It is commonly used in biochemical research, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

Introduction of Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst.

Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-Isopropoxy-3-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxymethyl and isopropoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 4-Isopropoxy-3-(methoxymethyl)benzoic acid.

Reduction: 4-Isopropoxy-3-(methoxymethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

One of the primary applications of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is its use as a precursor in the synthesis of bioactive compounds. It has been employed in the production of various pharmaceuticals, including anticancer agents and anti-inflammatory drugs.

- Anticancer Drug Synthesis : The compound serves as a key intermediate in the synthesis of specific anticancer drugs, such as derivatives of combretastatin A-4, which are known for their ability to inhibit cancer cell proliferation .

- Preparation of Schiff Bases : It is also utilized in the formation of Schiff bases through reactions with amines, which can lead to compounds with potential biological activity .

Organic Synthesis Applications

The versatility of this compound extends to various organic synthesis applications:

- Condensation Reactions : The aldehyde group allows for condensation reactions with various nucleophiles, facilitating the formation of complex organic molecules .

- Functionalization : The presence of methoxy and isopropoxy groups provides sites for further functionalization, enabling the development of more complex structures tailored for specific applications.

Biological Activities

Recent studies have indicated potential biological activities associated with derivatives synthesized from this compound:

- Antifungal Activity : Certain derivatives exhibit promising antifungal properties against strains such as Candida albicans, showcasing their potential in therapeutic applications .

- Anti-inflammatory Properties : Compounds derived from this benzaldehyde have been evaluated for their anti-inflammatory effects, indicating a broader range of pharmacological activities .

Case Studies and Research Findings

Several research studies have documented the applications and efficacy of compounds derived from this compound:

- A study highlighted its role in synthesizing lamellarins, which possess significant biological properties including anticancer activity. The synthesis involved multiple steps where this compound was integral to achieving desired derivatives .

- Another research effort focused on exploring the antifungal capabilities of synthesized compounds against resistant strains, demonstrating that modifications to the benzaldehyde structure can enhance activity significantly .

Mécanisme D'action

The mechanism of action of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The isopropoxy and methoxymethyl groups may influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Isopropoxybenzaldehyde: Lacks the methoxymethyl group, which may affect its reactivity and applications.

3-Methoxymethylbenzaldehyde: Lacks the isopropoxy group, which may influence its chemical properties and uses.

4-Methoxybenzaldehyde: Contains a methoxy group instead of an isopropoxy group, leading to different reactivity and applications.

Uniqueness

4-Isopropoxy-3-(methoxymethyl)benzaldehyde is unique due to the presence of both isopropoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Activité Biologique

4-Isopropoxy-3-(methoxymethyl)benzaldehyde is an organic compound characterized by its unique aromatic structure, featuring both isopropoxy and methoxymethyl substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles existing research findings, synthesis methods, and biological evaluations to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C12H16O3. The presence of the isopropoxy and methoxymethyl groups enhances its solubility and reactivity, making it a valuable candidate for various synthetic applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : 4-O-propargylated benzaldehyde and various organic bromides or azides.

- Reactions : The synthesis can be achieved through click chemistry reactions, commonly performed in solvents like acetone or dimethylformamide (DMF).

- Purification : Post-reaction purification is often conducted using silica gel chromatography to isolate the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study showed that derivatives synthesized from this compound displayed good to excellent activity against various pathogens, including multidrug-resistant strains of bacteria such as Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Compounds derived from this benzaldehyde demonstrated MIC values ranging from 4–8 µg/mL against resistant strains .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the biological activity may involve interactions with specific enzymes or receptors, leading to modulation of cellular pathways associated with growth inhibition and microbial resistance.

Case Studies

- Antimicrobial Evaluation : A study synthesized a series of analogues based on this compound, which were evaluated for their antimicrobial activity. The results indicated that most derivatives exhibited potent effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy.

- Cytotoxicity Assessment : Another investigation explored the cytotoxic effects of structurally related compounds on cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell growth, highlighting the potential for further development into therapeutic agents .

Propriétés

IUPAC Name |

3-(methoxymethyl)-4-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-12-5-4-10(7-13)6-11(12)8-14-3/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMBCJDHVZKHBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.